1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol
Overview
Description
1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-dimethyl-2,6-diphenyl-4-piperidinol is 281.177964357 g/mol and the complexity rating of the compound is 303. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Kinetics
1,4-Dimethyl-2,6-diphenyl-4-piperidinol demonstrates significant reactivity in oxidation processes. For instance, the kinetics of its oxidation by quinolinium fluorochromate in various solvents has been extensively studied. These investigations reveal the crucial role of solvation in reactivity, providing insights into its behavior in different chemical environments (Elango, 2001).
Antioxidant and Anti-Inflammatory Properties
This compound also exhibits antioxidant and anti-inflammatory activities. Studies have shown that higher doses of this compound display potent anti-inflammatory effects comparable to standard drugs like dexamethasone. Its antioxidant activity is concentration-dependent and comparable to synthetic antioxidants (Tharini & Sangeetha, 2015).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Derivatives of this compound, such as oximes, have been synthesized and found to be effective corrosion inhibitors, particularly in hydrochloric acid media. These compounds function by forming a protective film over metal surfaces, thus inhibiting corrosion (Senthilkumar, Tharini & Sethuraman, 2009).
Molecular Structure and Conformation
Studies on the molecular structure and conformation of related piperidinone derivatives have provided valuable insights. The structural elucidation of these compounds, including their crystal and conformational analyses, has been achieved using various spectroscopic and X-ray diffraction methods. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Venkateswaramoorthi et al., 2012).
Dielectric Studies
Dielectric studies involving complexes of related piperidinones have been conducted. These studies involve understanding the dipolar interactions and orientation of these compounds, contributing to our knowledge of their physical properties and potential applications in various fields (Kumar, Sabesan & Krishnan, 2002).
Properties
IUPAC Name |
1,4-dimethyl-2,6-diphenylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-19(21)13-17(15-9-5-3-6-10-15)20(2)18(14-19)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVNCLSIBPRPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(C1)C2=CC=CC=C2)C)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320753 | |
Record name | MLS003171208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17107-13-0 | |
Record name | MLS003171208 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003171208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.